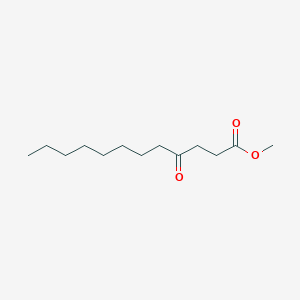

Methyl 4-oxododecanoate

Description

Contextualization within Oxo-Fatty Acid Esters and β-Keto Esters

Methyl 4-oxododecanoate is structurally defined as a twelve-carbon chain (dodecanoate) with a ketone (oxo) group at the fourth carbon and a methyl ester at the terminus. This places it within the larger family of oxo-fatty acids, which are fatty acids containing a ketone group. aocs.orggerli.com These compounds are of significant interest due to their diverse biological activities and their utility as synthetic intermediates. nih.govnih.gov

Its most critical classification, from a synthetic chemistry perspective, is as a β-keto ester. This is because the ketone is located at the beta position relative to the ester's carbonyl group. This arrangement confers unique reactivity upon the molecule. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic and can be easily removed by a base. This leads to the formation of a stable enolate ion, a key nucleophilic intermediate in many carbon-carbon bond-forming reactions. rsc.org The ability to selectively form this enolate makes β-keto esters like this compound invaluable building blocks in organic synthesis. rsc.org

Significance in Contemporary Organic Synthesis and Natural Products Chemistry

The β-keto ester moiety is a cornerstone in the synthesis of complex organic molecules, including many natural products. beilstein-journals.orgnih.gov The versatility of β-keto esters stems from their ability to undergo a wide array of chemical transformations. rsc.org For instance, they are classic substrates in reactions such as the Claisen condensation, acylation, and alkylation. These reactions allow for the construction of more elaborate carbon skeletons, a fundamental task in the total synthesis of natural products.

The transesterification of β-keto esters is another important transformation, allowing for the modification of the ester group to suit the needs of a particular synthetic route. rsc.org This is often a crucial step in the synthesis of pharmaceuticals and agrochemicals. rsc.org While specific research on this compound in natural product synthesis is not extensively documented, the general importance of the β-keto ester functional group suggests its potential as a precursor to various long-chain carbon structures found in nature.

Historical Perspectives on Related β-Keto Esters and Long-Chain Ketones

The synthesis of ketones from carboxylic acids has a long history, with some methods dating back centuries. researchgate.net One of the earliest modern accounts was by W. H. Perkin, Sr., in 1886. researchgate.net The development of methods for creating long-chain ketones and β-diketones has been a continuous area of research. nih.gov Early methods often relied on the pyrolysis of carboxylic acid salts or the reaction of organometallic reagents with acid derivatives.

A significant advancement in the synthesis of β-keto esters was the Claisen condensation, discovered in the late 19th century. This reaction involves the condensation of two esters in the presence of a strong base to form a β-keto ester. This foundational reaction remains a staple in organic synthesis today.

More recent history has seen the development of more sophisticated and selective methods for the synthesis of long-chain ketones and related structures. researchgate.net These modern techniques often employ transition metal catalysis to achieve high yields and functional group tolerance. researchgate.netresearchgate.net

Overview of Current Research Trajectories

Contemporary research involving oxo-fatty acids and β-keto esters is multifaceted. One major area of focus is the discovery and biological evaluation of new oxo-fatty acids. Studies have identified saturated oxo-fatty acids (SOFAs) in human plasma and are investigating their potential roles in human health, including their cell growth inhibitory activities. nih.gov

In the realm of synthetic chemistry, efforts are ongoing to develop novel and more efficient methods for the synthesis of β-keto esters and their derivatives. This includes the use of environmentally friendly "green" chemistry approaches. nih.gov Furthermore, β-keto esters are being explored as key components in the design of new bioactive compounds, such as potential antibacterial agents that can inhibit quorum sensing in bacteria. nih.gov

While direct research on this compound is not prominent in the current literature, the broader trends in the study of oxo-fatty acids and β-keto esters provide a framework for its potential future investigation and application. The unique properties conferred by its long alkyl chain and β-keto ester functionality make it a molecule of latent potential in materials science, natural product synthesis, and medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33566-59-5 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

methyl 4-oxododecanoate |

InChI |

InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-12(14)10-11-13(15)16-2/h3-11H2,1-2H3 |

InChI Key |

OQOJOTYKXCZXLO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)CCC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 Oxododecanoate and Its Analogs

De Novo Chemical Synthesis Strategies

The creation of methyl 4-oxododecanoate from scratch involves several key chemical synthesis strategies. These de novo approaches build the molecule from simpler, readily available starting materials.

Esterification of 4-Oxododecanoic Acid Precursors

A primary and straightforward method for the synthesis of this compound is through the esterification of its corresponding carboxylic acid, 4-oxododecanoic acid. tandfonline.comorganic-chemistry.org This classic transformation is typically achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. tandfonline.comresearchgate.net Common catalysts for this reaction include strong mineral acids like sulfuric acid (H₂SO₄). tandfonline.com The process involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by methanol. Subsequent elimination of a water molecule yields the desired methyl ester. researchgate.net This method is widely used due to its simplicity and the general availability of the starting materials. researchgate.net

For instance, 4-oxododecanoic acid can be refluxed with methanol and a catalytic amount of concentrated sulfuric acid to produce this compound. tandfonline.com The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC), and the final product is typically purified by column chromatography. tandfonline.com

Monoalkylation of β-Keto Esters (e.g., Ethyl 3-Oxoglutarate)

Another versatile approach to synthesizing 4-oxo esters like this compound involves the monoalkylation of β-keto esters. tandfonline.comnih.govresearchgate.net A common starting material for this strategy is diethyl 3-oxoglutarate. tandfonline.com The process generally involves a two-step alkylation sequence. tandfonline.com

In the first step, the β-keto ester is deprotonated with a suitable base to form an enolate, which then reacts with an alkyl halide. For the synthesis of a dodecanoate (B1226587) derivative, an eight-carbon alkylating agent would be used. The second step involves the hydrolysis and decarboxylation of the resulting dialkylated β-keto ester to yield the final 4-oxo acid, which can then be esterified to the methyl ester. youtube.com

A specific example is the reaction of the monoanion of methyl acetoacetate (B1235776) with an appropriate alkyl halide. researchgate.net This method allows for the introduction of various side chains, making it a flexible route to a range of 4-oxo ester analogs.

Transition Metal-Catalyzed Carbonylation and Cross-Coupling Reactions

Modern synthetic organic chemistry has seen a surge in the use of transition metal catalysts to forge carbon-carbon bonds with high efficiency and selectivity. acs.org These methods have been successfully applied to the synthesis of ketones and keto esters, including precursors to this compound.

A significant advancement in ketone synthesis is the nickel-catalyzed cross-coupling of alkyl halides with acid chlorides. wisc.edunih.govresearchgate.net This methodology has been explicitly used to prepare ethyl 4-oxododecanoate, a close analog of the target methyl ester. wisc.edunih.gov The reaction typically involves the coupling of ethyl succinyl chloride with 1-iodooctane (B127717) in the presence of a nickel catalyst. wisc.edunih.gov

This process is notable for its tolerance of a wide variety of functional groups. researchgate.net The mechanism is thought to involve the formation of an organonickel intermediate that subsequently reacts with the acid chloride. researchgate.net

Table 1: Nickel-Catalyzed Synthesis of Ethyl 4-Oxododecanoate

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

This reaction provides a direct and efficient route to the 4-oxo ester backbone.

The development of asymmetric catalytic methods allows for the enantioselective synthesis of chiral molecules. acs.org In the context of β-keto esters, copper(I)-catalyzed enantioselective additions have emerged as a powerful tool. acs.orgnih.gov These reactions can be used to introduce chirality at the α- or β-position of the keto ester.

For example, Cu(I) catalysts paired with chiral diphosphine ligands can facilitate the enantioselective addition of various nucleophiles to β-keto esters. acs.org While not a direct synthesis of this compound, these methods are crucial for producing chiral analogs, which are of significant interest in various fields of chemical research. The development of enantioselective mono-alkylation of β-keto esters remains a key challenge due to potential racemization under basic or acidic conditions. nih.gov

Cross-electrophile coupling has become a prominent strategy for C-C bond formation, offering an alternative to traditional cross-coupling reactions that typically involve an organometallic nucleophile. acs.orgacs.org This approach couples two different electrophiles, often driven by a reducing agent and a transition metal catalyst, commonly nickel. acs.orgnih.gov

In the context of ketone synthesis, this can involve the coupling of an alkyl halide with an activated carboxylic acid derivative, such as an N-hydroxyphthalimide (NHP) ester. nih.govresearchgate.net This decarboxylative coupling strategy avoids the need for pre-formed organometallic reagents. nih.gov For instance, an NHP ester derived from a suitable dicarboxylic acid monoester could be coupled with an octyl halide in the presence of a nickel catalyst and a reductant like zinc metal to form the carbon skeleton of a 4-oxododecanoate derivative. researchgate.net This method is valued for its broad substrate scope and functional group tolerance. acs.org

Photochemical Synthesis Approaches and Selectivity Control (e.g., Photoisomerization to 4-Oxododecanoate)

Photochemical methods offer unique pathways for the synthesis and modification of organic molecules, including keto-esters. The irradiation of β-keto esters and related β-dicarbonyl compounds can induce photoisomerization, a process that can alter the stereochemistry or structural arrangement of the molecule. acs.orgelsevierpure.com While direct photochemical synthesis of this compound is not extensively documented, the principles of photoenolization and photoisomerization are relevant to its potential synthesis and transformation.

For instance, the photoenolization of α,β-unsaturated esters can lead to a contra-thermodynamic positional isomerization, yielding α-tertiary β,γ-alkenyl esters. nih.gov This process typically involves the E/Z photoisomerization of the starting ester, followed by re-excitation of the Z-isomer, which then undergoes a 1,5-hydrogen atom transfer to produce a transient photoketene hemiacetal. nih.gov Such principles could theoretically be applied to precursors of 4-oxododecanoates to control the position of the keto group.

Studies on the photolysis of other keto-acids, such as α-ketodecanoic acid, have focused on processes like the Norrish Type II reaction, which involves intramolecular hydrogen abstraction. acs.org Research on the photoisomerization of β-diketones and β-keto esters has demonstrated that irradiation can lead to changes in their UV absorption spectra, indicating structural changes. acs.org These photochemical reactions are often sensitive to the solvent, temperature, and the presence of catalysts. acs.org

Reactions in Supercritical Fluid Media (e.g., Silane-Mediated Free-Radical Carbonylation in scCO2)

Supercritical carbon dioxide (scCO₂) has emerged as an advantageous reaction medium for various chemical transformations, including the synthesis of esters. Silane-mediated free-radical carbonylation of alkyl halides in scCO₂ represents a promising method for introducing a carbonyl group. This approach can be adapted for the synthesis of ketones and esters, making it relevant to the production of this compound.

The process involves the reaction of an alkyl halide with carbon monoxide and a silane, such as tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), in the presence of a radical initiator like 2,2′-azobis(isobutyronitrile) (AIBN). The unique properties of scCO₂, including its high miscibility with reactant gases like CO and its pressure-tunable cage effect, contribute to the high efficiency of this reaction. This method offers an environmentally friendlier alternative to traditional hazardous solvents like benzene.

Research has shown that the product distribution can be tuned by adjusting the pressure of the scCO₂ medium. For example, in the carbonylation of 1-iodooctane, an increase in CO pressure at a constant total pressure resulted in a significantly improved yield of the corresponding ketone. The high solubility of CO in scCO₂ allows the reaction to proceed efficiently even at relatively low CO pressures.

Condensation Reactions Involving Keto-Ester Precursors (e.g., Methyl 4-Chloro-3-oxobutanoate and Methanol to Methyl 4-Methoxyacetoacetate)

Condensation reactions are a fundamental strategy for constructing the carbon skeleton of molecules like this compound. A pertinent example is the synthesis of Methyl 4-methoxyacetoacetate from Methyl 4-chloro-3-oxobutanoate and Methanol. This reaction serves as a model for the formation of a β-keto ester derivative through nucleophilic substitution.

In a typical procedure, sodium hydride is used to deprotonate methanol, forming the more nucleophilic sodium methoxide. This is then reacted with Methyl 4-chloro-3-oxobutanoate. The reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Following the reaction, a workup procedure involving neutralization with acid and extraction isolates the desired product.

Several variations of this method exist, employing different bases, solvents, and reaction conditions to optimize the yield and purity of the final product. For instance, using sodium methylate in acetonitrile (B52724) and maintaining the temperature at 68-70°C has been reported to produce Methyl 4-methoxyacetoacetate in high yield.

Interactive Data Table: Synthesis of Methyl 4-Methoxyacetoacetate

| Precursor 1 | Precursor 2 | Reagent(s) | Solvent | Temperature (°C) | Yield (%) |

| Methyl 4-chloro-3-oxobutanoate | Methanol | Sodium Hydride | Tetrahydrofuran | 20 | 93 |

| Methyl 4-chloroacetoacetate | Sodium Methoxide | - | Acetonitrile | 68-70 | 90.6 |

| Methyl 4-chloroacetoacetate | Methanol | Sodium Hydride, Potassium Methoxide | Tetrahydrofuran | 20-25 | - |

| Methyl 4-chloroacetoacetate | Methanol solution of Sodium Methoxide | Sodium Hydride | Anhydrous Toluene | 10-25 | - |

Semisynthetic and Derivatization Approaches

Methyl Esterification of Hydroxy-Oxododecanoic Acid Derivatives (e.g., 11-Hydroxy-4-oxododecanoic Acid to Methyl 11-Hydroxy-4-oxododecanoate)

The esterification of carboxylic acids is a common and crucial reaction in organic synthesis. The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org This method is directly applicable to the synthesis of Methyl 11-hydroxy-4-oxododecanoate from its corresponding carboxylic acid, 11-Hydroxy-4-oxododecanoic Acid.

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. wikipedia.orgchemistrysteps.com

To drive the reversible reaction toward the product side, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. libretexts.org This method is particularly useful for synthesizing esters from substrates containing other functional groups, like the hydroxyl group in 11-Hydroxy-4-oxododecanoic Acid, as it is generally chemoselective for the carboxylic acid moiety under the right conditions. Various other methods for methyl esterification exist, including those using reagents like dimethylcarbonate or those catalyzed by metal triflates or polymer-supported catalysts, which can be advantageous for substrates with sensitive functionalities. organic-chemistry.orgorganic-chemistry.org Intramolecular Fischer esterification can also occur in hydroxy acids, leading to the formation of cyclic esters known as lactones, particularly when five- or six-membered rings can be formed. chemistrysteps.commasterorganicchemistry.com

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Oxododecanoate

Reactivity of the Ester Moiety

The ester group in methyl 4-oxododecanoate is a key site for chemical transformations, particularly transesterification and nucleophilic acyl substitution.

Transesterification Processes

Transesterification is a crucial reaction for modifying esters and is widely used in both laboratory and industrial settings. ucc.ienih.gov In the context of β-keto esters like this compound, transesterification allows for the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol. This process is typically catalyzed by acids, bases, or enzymes and is often reversible. ucc.ienih.govrsc.org

The selective transesterification of β-keto esters over other types of esters is possible and often proceeds through an enol intermediate. ucc.ienih.gov The presence of an enolizable α-proton and the ability of the two carbonyl groups to chelate to a catalyst are important factors in this selectivity. ucc.ienih.gov Various catalysts have been developed for the transesterification of β-keto esters, including those that are environmentally benign. ucc.iersc.org For instance, iodine has been shown to be an efficient catalyst for the transesterification of β-ketoesters with various alcohols, including benzyl, allylic, and propargyl alcohols, resulting in good to high yields. organic-chemistry.org Silver nitrate (B79036) (AgNO3) has also been demonstrated as an effective catalyst for this transformation under both conventional and non-conventional (sonication and microwave irradiation) conditions. chemmethod.com

The general mechanism for acid-catalyzed transesterification involves the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the new ester.

| Catalyst Type | Examples | Key Features |

| Acid Catalysts | Protic acids, Lewis acids (e.g., Arylboronic acids) ucc.ie | Often require anhydrous conditions to prevent hydrolysis. nih.gov |

| Base Catalysts | Organic bases ucc.ie | Effective for transesterification. |

| Enzymes | Lipases | Offer high selectivity and mild reaction conditions. |

| Metal Catalysts | Iodine, AgNO3 organic-chemistry.orgchemmethod.com | Efficient and can lead to high yields under various conditions. organic-chemistry.orgchemmethod.com |

Reactivity of the Ketone Moiety

The ketone functional group in this compound is another center of reactivity, primarily undergoing nucleophilic addition reactions at the carbonyl carbon. ncert.nic.inmasterorganicchemistry.com

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl carbon of the ketone is electrophilic due to the polarization of the carbon-oxygen double bond. ncert.nic.inbyjus.com This makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com Nucleophilic addition to the carbonyl group results in the conversion of the sp2-hybridized carbonyl carbon to an sp3-hybridized carbon in the tetrahedral intermediate. ncert.nic.inmasterorganicchemistry.com

These reactions can be catalyzed by either acid or base. jove.comlibretexts.org Acid catalysis involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. jove.commasterorganicchemistry.com Base catalysis often involves the deprotonation of the nucleophile to make it more potent.

Hydrate (B1144303) Formation: Aldehydes and ketones react reversibly with water to form hydrates, which are geminal diols (1,1-diols). jove.comlibretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comucalgary.ca This reaction can occur under neutral, acidic, or basic conditions. jove.commasterorganicchemistry.comorganicchemistrytutor.com The equilibrium for hydrate formation is generally unfavorable for ketones compared to aldehydes, and the hydrate is often not stable enough to be isolated. libretexts.orgucalgary.ca The presence of electron-withdrawing groups on the carbonyl compound can favor hydrate formation. jove.comlibretexts.org

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) to aldehydes and ketones yields cyanohydrins. ncert.nic.inbyjus.comchemistrysteps.comopenstax.orgmasterorganicchemistry.comlibretexts.org This reaction is typically base-catalyzed, where the cyanide ion (CN-), a strong nucleophile, attacks the carbonyl carbon. ncert.nic.inopenstax.orgjove.com The resulting tetrahedral intermediate is then protonated to give the cyanohydrin. openstax.org Cyanohydrin formation is significant because it creates a new carbon-carbon bond and the resulting cyanohydrin can be further transformed into other useful functional groups, such as α-hydroxy acids and β-aminoalcohols. chemistrysteps.comopenstax.org

| Reactant | Product | Conditions | Key Features |

| Water (H₂O) | Hydrate (gem-diol) | Neutral, acidic, or basic jove.commasterorganicchemistry.comorganicchemistrytutor.com | Reversible reaction; equilibrium usually favors the ketone. libretexts.orgucalgary.ca |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Base-catalyzed ncert.nic.inopenstax.orgjove.com | Forms a new C-C bond; product is a versatile synthetic intermediate. chemistrysteps.comopenstax.org |

Imine Formation: Aldehydes and ketones react with primary amines (R-NH₂) in an acid-catalyzed, reversible reaction to form imines, also known as Schiff bases. libretexts.orglumenlearning.comorgoreview.comkhanacademy.orgfiveable.melibretexts.org The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgorgoreview.comlibretexts.org The pH of the reaction must be carefully controlled; it is generally most effective around a pH of 5. libretexts.orglumenlearning.com

Enamine Formation: Ketones with an α-hydrogen react with secondary amines (R₂NH) under acid catalysis to form enamines. libretexts.orgmasterorganicchemistry.commakingmolecules.comwikipedia.orgchemistrysteps.com Similar to imine formation, this is a condensation reaction involving the loss of water. masterorganicchemistry.commakingmolecules.com The mechanism begins with the nucleophilic addition of the secondary amine to the carbonyl carbon. makingmolecules.comchemistrysteps.com After the formation of a carbinolamine intermediate, a proton is removed from the α-carbon, leading to the formation of the C=C double bond of the enamine. makingmolecules.comchemistrysteps.com Enamines are valuable synthetic intermediates as they are nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.commakingmolecules.comwikipedia.org

| Amine Type | Product | Key Mechanistic Step |

| Primary Amine (RNH₂) | Imine (Schiff Base) | Elimination of water from a carbinolamine intermediate. libretexts.orgorgoreview.com |

| Secondary Amine (R₂NH) | Enamine | Deprotonation at the α-carbon of an iminium ion intermediate. makingmolecules.comchemistrysteps.com |

Additions of Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with organometallic reagents, such as Grignard reagents (R-Mg-X), is a fundamental transformation in organic synthesis. These reagents are strong nucleophiles and will readily attack the electrophilic carbonyl carbon of the ketone functional group. This addition results in the formation of a tertiary alcohol after an acidic workup.

The general mechanism involves the nucleophilic addition of the Grignard reagent to the ketone, forming a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent protonation during the workup yields the final tertiary alcohol product. masterorganicchemistry.comkhanacademy.org It is important to note that Grignard reagents also react with esters, but typically two equivalents of the Grignard reagent add to the ester, leading to a tertiary alcohol after workup. masterorganicchemistry.com In the case of this compound, which contains both a ketone and an ester, the ketone is generally more reactive towards Grignard reagents than the ester. However, controlling the selectivity can be challenging, and a mixture of products may result.

The choice of Grignard reagent and reaction conditions can influence the outcome of the reaction. For instance, using a bulky Grignard reagent might favor attack at the less sterically hindered carbonyl group. Low temperatures are often employed to control the reactivity and minimize side reactions. cmu.edu

Table 1: Examples of Grignard Reactions with Ketones and Esters

| Starting Material | Grignard Reagent | Product after Workup | Reference |

| Ketone (general) | R-Mg-X | Tertiary Alcohol | khanacademy.org |

| Ester (general) | 2 eq. R-Mg-X | Tertiary Alcohol | masterorganicchemistry.com |

| N-methylsuccinimide | Various R-Mg-X | N-methyl-4-hydroxyalkanamides | researchgate.net |

Reduction Reactions of the Ketone Group (e.g., to Secondary Alcohols, Clemmensen or Wolff-Kishner Reduction to Alkane)

The ketone functional group in this compound can undergo various reduction reactions to yield either a secondary alcohol or be completely reduced to a methylene (B1212753) group.

Reduction to Secondary Alcohols:

The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and selective reagent for this transformation. iwu.edu It is mild enough that it typically does not reduce the ester functionality, allowing for the chemoselective reduction of the ketone. The reaction is usually carried out in a protic solvent like ethanol (B145695) or methanol.

Complete Reduction to an Alkane:

To reduce the ketone carbonyl group completely to a methylene group (an alkane), harsher reaction conditions are generally required. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

Clemmensen Reduction: This method involves the use of amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid. These acidic conditions might not be suitable for substrates that are sensitive to strong acids.

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. wikipedia.orgyoutube.combyjus.commasterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas upon treatment with base to form the alkane. wikipedia.orgbyjus.com The Wolff-Kishner reduction is performed under basic conditions, making it a suitable alternative for substrates that are unstable in strong acid. wikipedia.org A modification by Huang-Minlon involves using a high-boiling solvent like diethylene glycol, which allows for shorter reaction times and improved yields. wikipedia.org

Table 2: Comparison of Reduction Methods for Ketones

| Reduction Method | Reagents | Product | Conditions | Suitability | Reference |

| Sodium Borohydride Reduction | NaBH₄, Ethanol | Secondary Alcohol | Mild | Good for selective ketone reduction in the presence of an ester | iwu.edu |

| Clemmensen Reduction | Zn(Hg), HCl | Alkane | Strongly Acidic | Not suitable for acid-sensitive substrates | masterorganicchemistry.com |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | Alkane | Strongly Basic, High Temp | Good for base-stable substrates | wikipedia.orgyoutube.combyjus.commasterorganicchemistry.comlibretexts.org |

Enolization and Enolate Chemistry

Keto-Enol Tautomerism and Thermodynamic Considerations

This compound, like other carbonyl compounds with α-hydrogens, can exist in equilibrium with its enol tautomer. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert. libretexts.org In this case, the equilibrium lies between the keto form (containing the carbonyl group) and the enol form (containing a hydroxyl group adjacent to a carbon-carbon double bond).

The keto-enol tautomerization can be catalyzed by either acid or base. masterorganicchemistry.comyoutube.com Under normal conditions, the equilibrium for simple ketones and esters heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. masterorganicchemistry.comlibretexts.org

Several factors can influence the position of the keto-enol equilibrium:

Substitution: Highly substituted enols tend to be more stable. masterorganicchemistry.com

Conjugation: If the enol double bond is in conjugation with another functional group, such as an aromatic ring, the enol form can be significantly stabilized. libretexts.orgyoutube.com

Hydrogen Bonding: Intramolecular hydrogen bonding can stabilize the enol form. youtube.com

Aromaticity: If the enol is part of an aromatic system (like in phenol), the enol form is overwhelmingly favored. libretexts.org

For this compound, two different enol tautomers can be formed by deprotonation at either the C3 or C5 position. The thermodynamic stability of these enols would depend on the degree of substitution of the resulting double bond.

Enolate Generation and Alkylation Reactions

The α-protons of this compound are acidic and can be removed by a strong base to form an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles and are widely used in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org

The generation of the enolate can be achieved using a variety of bases. The choice of base and reaction conditions can determine whether the kinetic or thermodynamic enolate is formed.

Kinetic Enolate: Formed by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures. This enolate is formed faster and typically at the less substituted α-carbon. wikipedia.org

Thermodynamic Enolate: Formed under conditions that allow for equilibration, such as using a weaker base or higher temperatures. This is the more stable enolate, usually corresponding to the more substituted double bond. masterorganicchemistry.com

Once formed, the enolate of this compound can react with various electrophiles in alkylation reactions. organicchemistrydata.orglibretexts.orgpressbooks.pubyoutube.com A common application is the reaction with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.orgpressbooks.pub Primary alkyl halides are typically the best substrates for this reaction. organicchemistrydata.org

Aldol-Type Condensations and Self-Mannich Reactions of Analogs

Enolates, such as the one derived from this compound, are key intermediates in aldol-type condensation reactions. In an aldol (B89426) reaction, an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to form an α,β-unsaturated carbonyl compound. While the self-condensation of this compound is possible, crossed aldol reactions with other aldehydes or ketones are more synthetically useful.

The Mannich reaction is another important carbon-carbon bond-forming reaction that involves an enolate. In a typical Mannich reaction, an enolizable carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde (often formaldehyde) react to form a β-amino-carbonyl compound, known as a Mannich base. Analogs of this compound can participate in such reactions.

Advanced Organic Transformations

The functional groups present in this compound, namely the ketone and the ester, allow for a variety of more advanced organic transformations beyond the fundamental reactions discussed above. For instance, the ketone could be a substrate for Baeyer-Villiger oxidation, where treatment with a peroxy acid would convert the ketone into an ester.

Furthermore, the enolate chemistry of this compound opens the door to a wide range of modern synthetic methodologies. This includes stereoselective alkylations using chiral auxiliaries to control the stereochemistry of the newly formed stereocenter. masterorganicchemistry.com The enolate can also participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. organicchemistrydata.org

The strategic combination of reactions at the ketone and ester functionalities, along with the versatile reactivity of the enolate, makes this compound a potentially valuable building block in the synthesis of more complex molecules.

Wittig Reactions for Olefin Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. wikipedia.orglumenlearning.commasterorganicchemistry.combyjus.com In the context of this compound, the ketone at the C-4 position is the reactive site for the Wittig reagent, a phosphorus ylide. This reaction allows for the introduction of a carbon-carbon double bond at this position, leading to the formation of unsaturated fatty acid esters.

The general mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. lumenlearning.commasterorganicchemistry.com This four-membered ring intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.com

The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is highly dependent on the nature of the phosphorus ylide used. wikipedia.org Non-stabilized ylides, typically bearing alkyl substituents, generally lead to the formation of (Z)-alkenes. wikipedia.org This selectivity is attributed to a kinetically controlled reaction pathway proceeding through an early, sterically demanding transition state that favors the cis-oxaphosphetane. In contrast, stabilized ylides, which contain electron-withdrawing groups, tend to produce (E)-alkenes under thermodynamic control, as the intermediates are more stable and can equilibrate to the more favored trans-oxaphosphetane before decomposition.

While specific examples of Wittig reactions on this compound are not extensively detailed in the provided search results, the general principles of the Wittig reaction on ketones are well-established. wikipedia.orglumenlearning.commasterorganicchemistry.combyjus.com The reaction would proceed by reacting this compound with a chosen phosphonium (B103445) ylide. For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield methyl 4-methylenedodecanoate. The choice of the ylide's R-group would determine the substituent on the newly formed double bond.

Stereoselective Rearrangements and Cyclization Reactions (e.g., Lactone Formation)

The γ-keto ester functionality of this compound makes it an ideal precursor for the synthesis of γ-lactones, which are five-membered cyclic esters. clockss.org These structures are prevalent in natural products and are valuable chiral building blocks. rsc.orgrsc.orgrsc.org The formation of a lactone from this compound typically involves a two-step sequence: reduction of the ketone at the C-4 position to a hydroxyl group, followed by intramolecular cyclization (lactonization).

The stereochemistry of the resulting γ-lactone is directly controlled by the stereochemistry of the newly formed hydroxyl group at the C-4 position. Therefore, the stereoselective reduction of the ketone is a critical step. Various methods have been developed for the diastereoselective reduction of γ-keto esters and amides, which can be applied to this compound. clockss.org The choice of reducing agent and reaction conditions can favor the formation of either the syn- or anti-γ-hydroxy ester, which then cyclizes to the corresponding cis- or trans-γ-lactone, respectively. clockss.org For example, the use of diisobutylaluminum hydride (DIBAL-H) has been shown to be highly selective for the formation of syn-γ-hydroxy amides from the corresponding γ-keto amides. clockss.org

Furthermore, enzymatic reductions offer a powerful tool for achieving high enantioselectivity in the synthesis of chiral lactones. rsc.orgresearchgate.netnih.gov Carbonyl reductases, for instance, can catalyze the asymmetric reduction of γ-keto esters to afford optically active γ-hydroxy esters, which then undergo spontaneous or acid-catalyzed lactonization to yield enantiomerically enriched γ-lactones. rsc.orgresearchgate.net An engineered carbonyl reductase, SmCRM5, has demonstrated high specific activity and stereoselectivity in the synthesis of various γ- and δ-lactones from their corresponding keto esters. rsc.org

The cyclization of the intermediate γ-hydroxy acid can be promoted under acidic or basic conditions. Acid-catalyzed cyclization of syn-γ-hydroxy amides has been noted to sometimes proceed with a lack of stereoselectivity, leading to mixtures of lactone diastereomers. clockss.org

Advanced Research Applications and Methodological Development Involving Methyl 4 Oxododecanoate

Role as a Versatile Synthetic Precursor in Complex Organic Synthesis

Currently, there is a lack of specific and detailed research findings in readily accessible scientific literature that demonstrate the use of Methyl 4-oxododecanoate as a key precursor in the following areas:

Asymmetric Synthesis of Chiral Target Molecules (e.g., Chiral Alkaloids, Hydroxypiperidinones)

No specific examples of the utilization of this compound for the asymmetric synthesis of chiral alkaloids or hydroxypiperidinones were identified in the reviewed literature.

Building Block for Diversified Organic Molecules (e.g., Flavors, Fragrances, Dyes)

The application of this compound as a fundamental building block for the synthesis of commercially significant flavors, fragrances, or dyes is not substantially documented in the available research.

Precursor for the Synthesis of Bioactive Compounds (e.g., Lactones, Quorum Sensing Molecules)

While structurally related compounds are implicated in the synthesis of bioactive lactones and quorum sensing molecules, the direct use of this compound as a starting material for these specific targets is not detailed in the surveyed scientific papers.

Development and Optimization of Novel Reaction Methodologies

The development of novel reaction methodologies is a cornerstone of modern chemistry; however, specific studies focusing on this compound are not prevalent.

Investigation of New Catalytic Systems for Efficiency and Selectivity

There is a lack of published research detailing the investigation and development of new catalytic systems specifically designed for enhancing the efficiency and selectivity of reactions involving this compound.

Exploration of Sustainable and Green Chemistry Approaches (e.g., Environmentally Friendly Solvents and Conditions)

While the principles of green chemistry are broadly applied across organic synthesis, specific studies detailing the use of environmentally friendly solvents and conditions for reactions with this compound are not extensively reported.

Strategies for Chemo-, Regio-, and Stereoselective Transformations

The chemical structure of this compound, featuring a ketone and an ester functional group, presents opportunities for various selective transformations. In principle, the dicarbonyl nature of β-keto esters allows for selective reactions at either the ketone or the ester, or at the carbons in the α- or γ-positions.

Chemo-, Regio-, and Stereoselectivity in Transformations of Related Keto Esters

| Transformation Type | Reagents and Conditions | Selectivity Outcome | Potential Application to this compound |

| Reduction | Metal hydrides (e.g., NaBH4, LiAlH4), Catalytic hydrogenation | Chemoselective reduction of the ketone over the ester is generally achievable. | Selective reduction of the 4-oxo group to a hydroxyl group. |

| Alkylation/Acylation | Alkyl halides/acyl chlorides with a base | Regioselective functionalization at the α-carbon. | Introduction of substituents at the C3 position. |

| Asymmetric Hydrogenation | Chiral catalysts (e.g., Ru-BINAP) | Stereoselective formation of a chiral hydroxyl group at the C4 position. | Synthesis of enantiomerically pure 4-hydroxy-dodecanoate derivatives. |

This table presents potential transformations based on the general reactivity of β-keto esters, not on specific published research for this compound.

The control of regio- and stereoselectivity in such transformations is a significant focus in organic synthesis. For instance, the use of Lewis acids can influence the outcome of reactions by coordinating to the carbonyl oxygen atoms, thereby altering the reactivity of different sites within the molecule. While general strategies for achieving high levels of selectivity in reactions involving β-keto esters are well-established, their specific application to this compound has not been reported.

Integration into Natural Product Chemistry Research

The structural motifs present in this compound, namely the long alkyl chain and the β-keto ester functionality, are found in numerous natural products. Consequently, this compound could, in theory, serve as a valuable building block in the synthesis of complex natural molecules.

Contribution to Elucidation of Complex Natural Product Structures and Biosynthetic Pathways

The identification of metabolic pathways and the structural elucidation of natural products are critical areas of chemical research. Isotopically labeled versions of potential precursors, such as this compound, could theoretically be used in feeding studies to trace their incorporation into a final natural product, thereby helping to delineate its biosynthetic pathway.

However, there is no documented evidence of this compound being used for the elucidation of any specific natural product structure or biosynthetic pathway. Research in this area often focuses on the identification of the genes and enzymes responsible for the biosynthesis of secondary metabolites. nih.govresearchgate.net

Chemoenzymatic Synthesis of Natural Product Analogs and Derivatives

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of enzymatic transformations. nih.govnih.govmonash.edursc.orgresearchgate.net Enzymes can be employed to perform challenging reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

Given its structure, this compound could be a substrate for various enzymes, such as reductases, to produce chiral alcohols, or lipases for selective hydrolysis or transesterification. These enzymatic transformations could be key steps in the synthesis of natural product analogs. For example, the reduction of the ketone in this compound by a ketoreductase could yield a chiral alcohol, which could then be further elaborated through chemical steps to generate a range of natural product derivatives.

Despite the potential, there are no specific examples in the scientific literature of this compound being utilized in the chemoenzymatic synthesis of natural product analogs. The field of chemoenzymatic synthesis is rapidly advancing, and it is plausible that this compound could be used in future research to create novel molecules with potential biological activity.

Q & A

Q. What are the standard synthetic protocols for Methyl 4-oxododecanoate, and how can structural purity be ensured?

this compound is synthesized via organocatalytic or ketone-based routes. A common method involves reacting 1-decene or 2-decanone with methyl esters under controlled conditions, followed by purification via column chromatography . Structural purity is confirmed using H NMR (e.g., δ 3.63 ppm for the methyl ester group) and C NMR to verify carbonyl (4-oxo) and ester functionalities . IR spectroscopy (e.g., absorption peaks ~1740 cm for ester C=O) and HRMS validate molecular mass and functional groups .

Q. What spectroscopic techniques are essential for characterizing this compound in enantioselective syntheses?

Key techniques include:

- HPLC with chiral columns to determine enantiomeric excess (e.g., 91% ee reported in asymmetric aldol reactions) .

- H/C NMR for stereochemical analysis, focusing on coupling constants (e.g., Hz for methylene protons adjacent to the ketone group) .

- IR spectroscopy to monitor reaction progress by tracking carbonyl group transformations .

Q. How should researchers handle safety and waste management for this compound?

- Storage : Keep in sealed containers away from oxidizers to prevent hazardous reactions .

- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact. Contaminated clothing should be removed immediately .

- Waste disposal : Segregate waste and collaborate with certified agencies for biohazardous waste treatment .

Advanced Research Questions

Q. How can enantioselectivity be optimized in this compound-mediated asymmetric reactions?

Enantioselectivity depends on:

- Catalyst design : Chiral organocatalysts (e.g., nitrobenzyl derivatives) enhance stereochemical control .

- Reaction conditions : Lower temperatures (e.g., 0–25°C) and anhydrous solvents reduce racemization.

- Analytical validation : Use chiral HPLC to quantify ee and adjust catalyst loading iteratively .

Q. What strategies resolve contradictions in spectral or thermodynamic data for this compound derivatives?

- Cross-referencing : Compare experimental NMR/IR data with literature (e.g., SciFinder, Reaxys) to identify anomalies .

- Thermodynamic modeling : Apply Antoine equation parameters for vapor pressure or DSC to reconcile phase-change data discrepancies (e.g., ΔfusH values) .

- Error analysis : Quantify uncertainties in instrumentation (e.g., ±0.3 K for melting points) and statistically validate replicates .

Q. How can kinetic studies be designed to probe the reactivity of this compound in complex reaction systems?

- Variable control : Isolate temperature, solvent polarity, and catalyst concentration as independent variables.

- In-situ monitoring : Use real-time H NMR or FTIR to track intermediate formation and rate constants .

- Data normalization : Account for side reactions (e.g., ester hydrolysis) by integrating control experiments .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states and activation energies for ketone-ester interactions.

- QSAR models : Correlate substituent effects (e.g., nitrobenzyl groups) with reaction outcomes using historical data .

- MD simulations : Predict solvent effects on reaction pathways using force fields parameterized for esters .

Methodological Guidance

Q. How should researchers structure experimental sections in publications involving this compound?

- Data presentation : Include processed NMR/IR spectra in the main text; raw data (e.g., HRMS chromatograms) belong in appendices .

- Literature alignment : Cite prior syntheses (e.g., Bulletin of the Academy of Sciences of the USSR) and note deviations .

- Reproducibility : Detail catalyst preparation, solvent drying protocols, and purification steps (e.g., column chromatography gradients) .

Q. What steps ensure compliance with ethical and analytical standards in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.